molecular formula C28H38O4S2 B1496563 4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde

4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde

Cat. No.: B1496563
M. Wt: 502.7 g/mol
InChI Key: PDRDILRSLKQHMK-UHFFFAOYSA-N
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Description

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is an organic compound with the molecular formula C26H38O2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, a structure known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, continuous flow processes, and stringent purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde involves its interaction with light and charge carriers. In organic photovoltaics, the compound absorbs light and generates excitons (electron-hole pairs). These excitons are then separated into free charge carriers (electrons and holes) at the donor-acceptor interface, which are subsequently transported to the respective electrodes, generating an electric current .

Comparison with Similar Compounds

Similar Compounds

    4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene: Lacks the aldehyde groups, used in similar applications but with different electronic properties.

    Poly({4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl} {3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}): A polymer used in organic photovoltaics with enhanced performance.

Uniqueness

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is unique due to the presence of aldehyde groups, which allow for further functionalization and modification. This makes it a versatile building block for the synthesis of advanced materials with tailored properties .

Properties

Molecular Formula

C28H38O4S2

Molecular Weight

502.7 g/mol

IUPAC Name

4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde

InChI

InChI=1S/C28H38O4S2/c1-5-9-11-19(7-3)17-31-25-23-13-21(15-29)34-28(23)26(24-14-22(16-30)33-27(24)25)32-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

PDRDILRSLKQHMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)C=O)OCC(CC)CCCC)C=O

Origin of Product

United States

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